molecular formula C8H6BrFO2 B1273536 5-Bromo-2-fluorophenylacetic acid CAS No. 883514-21-4

5-Bromo-2-fluorophenylacetic acid

Cat. No. B1273536
Key on ui cas rn: 883514-21-4
M. Wt: 233.03 g/mol
InChI Key: WSWMCZBGQYAYIS-UHFFFAOYSA-N
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Patent
US08067445B2

Procedure details

(5-Bromo-2-fluoro-phenyl)-acetonitrile (0.5 g, 2.3 mmol) was treated with acetic acid (2 mL) and sulfuric acid (2 mL) in H2O (2 mL) at 95° C. for 5 hours. Aqueous worked-up afforded the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6](CC#N)[CH:7]=1.[C:12]([OH:15])(=[O:14])[CH3:13].S(=O)(=O)(O)O>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:11])=[C:4]([CH2:13][C:12]([OH:15])=[O:14])[CH:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)CC#N)F
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)CC(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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